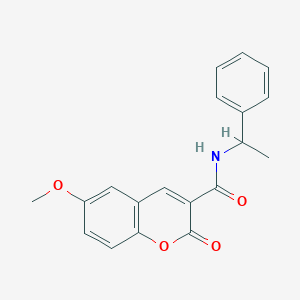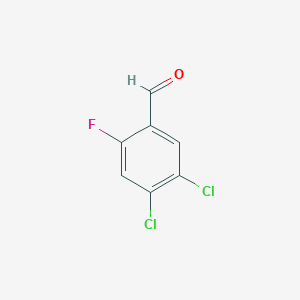
4,5-二氯-2-氟苯甲醛
描述
4,5-Dichloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one fluorine atom
科学研究应用
4,5-Dichloro-2-fluorobenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
4,5-Dichloro-2-fluorobenzaldehyde is a derivative of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can act as ligands, binding to various metal ions . Therefore, the primary targets of 4,5-Dichloro-2-fluorobenzaldehyde could be these metal ions, which play crucial roles in various biological processes.
Mode of Action
The compound likely interacts with its targets through a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a halogen atom . This mechanism is common in aryl halides, a group to which 4,5-Dichloro-2-fluorobenzaldehyde belongs .
Biochemical Pathways
Schiff base compounds have been reported to exhibit antimicrobial properties , suggesting that they may interfere with microbial growth and survival pathways.
Result of Action
The molecular and cellular effects of 4,5-Dichloro-2-fluorobenzaldehyde’s action would depend on the specific Schiff base compounds formed and their interactions with metal ions. Some Schiff base compounds derived from fluorobenzaldehydes have shown antimicrobial properties , suggesting that 4,5-Dichloro-2-fluorobenzaldehyde could potentially have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 4,5-Dichloro-2-fluorobenzaldehyde. For instance, the rate of nucleophilic aromatic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluorobenzaldehyde typically involves halogenation and formylation reactions. One common method includes the halogen-exchange reaction where 4-chlorobenzaldehyde is treated with a fluorinating agent . Another approach involves the Grignard reaction, where 1,3-dichloro-2-fluoro-5-iodobenzene is used as a starting material. This compound undergoes a Grignard exchange reaction with isopropyl magnesium chloride, followed by formylation with N,N-dimethylformamide to yield 4,5-Dichloro-2-fluorobenzaldehyde .
Industrial Production Methods: Industrial production methods for 4,5-Dichloro-2-fluorobenzaldehyde are designed to be efficient and scalable. The process typically involves the use of commercially available raw materials and optimized reaction conditions to ensure high yield and purity. The Grignard reaction method mentioned above is particularly suitable for large-scale production due to its simplicity and stability .
化学反应分析
Types of Reactions: 4,5-Dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Condensation Reactions: It can form Schiff bases through condensation reactions with amines, which are useful in synthesizing compounds with antimicrobial properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides are commonly used under mild conditions.
Condensation Reactions: Typically involve the use of primary amines and mild heating to facilitate the reaction.
Major Products:
Schiff Bases:
Substituted Benzaldehydes: Resulting from nucleophilic aromatic substitution reactions, these products are valuable intermediates in organic synthesis.
相似化合物的比较
2,4-Difluorobenzaldehyde: Similar in structure but with two fluorine atoms instead of chlorine.
3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns.
4-Chloro-2-fluorobenzaldehyde: Contains one chlorine and one fluorine atom, making it less electron-withdrawing compared to 4,5-Dichloro-2-fluorobenzaldehyde.
Uniqueness: 4,5-Dichloro-2-fluorobenzaldehyde is unique due to the specific positioning of its substituents, which significantly influences its reactivity and the types of reactions it can undergo. The combination of chlorine and fluorine atoms provides a balance of electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4,5-dichloro-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVLIPBDBFQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-CHLORO-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}-2-NITROBENZAMIDE](/img/structure/B2427883.png)
![5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B2427884.png)
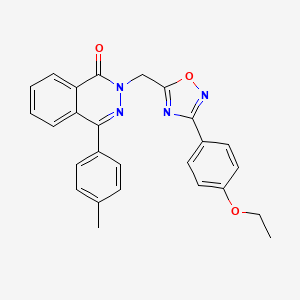
![2-[3-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2427887.png)
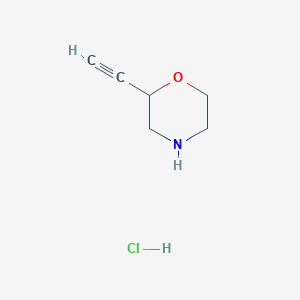
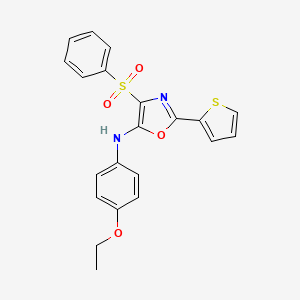
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide](/img/structure/B2427890.png)
![Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 8,9,10,11,12,13,14,15-octahydro-N,N-dimethyl-](/img/structure/B2427894.png)

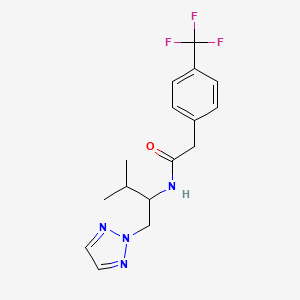
![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2427899.png)
![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)

